molecular formula C16H15FO2 B1327602 3-(3-Fluorophenyl)-3'-methoxypropiophenone CAS No. 898788-73-3

3-(3-Fluorophenyl)-3'-methoxypropiophenone

Cat. No.: B1327602
CAS No.: 898788-73-3
M. Wt: 258.29 g/mol
InChI Key: JRHRTKLEEGYFNH-UHFFFAOYSA-N
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Description

Contextualization within the Propiophenone (B1677668) Chemical Class

Propiophenone, a simple aromatic ketone, consists of a benzene (B151609) ring attached to a propanoyl group. The true versatility of this scaffold, however, lies in the diverse array of functionalities that can be introduced onto its aromatic rings, giving rise to a broad class of compounds known as substituted propiophenones. These modifications can dramatically alter the molecule's physical, chemical, and biological properties.

3-(3-Fluorophenyl)-3'-methoxypropiophenone is a prime example of such a derivative, featuring two key substitutions. On one phenyl ring, a fluorine atom is present at the meta position, while the other phenyl ring bears a methoxy (B1213986) group, also at the meta position. This specific arrangement of substituents gives the molecule a unique electronic and steric profile, making it a subject of interest for synthetic chemists. While detailed research findings on this compound are not extensively documented in publicly available literature, its structural motifs are common in compounds explored for various applications.

Table 1: Physicochemical Properties of Propiophenone and Related Derivatives

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
Propiophenone C₉H₁₀O 134.18 218
3'-Methoxypropiophenone (B1296965) C₁₀H₁₂O₂ 164.20 ~246

Note: Data for this compound is limited. Boiling point for 3'-Methoxypropiophenone is an estimate.

Rationale for Academic Research on Fluorinated Aromatic Ketones

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. nih.gov Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's properties. nih.gov In the context of aromatic ketones, fluorination can lead to:

Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, making fluorinated compounds more resistant to metabolic degradation. unipa.it

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through biological membranes. unipa.it

Modulation of Biological Activity: The electronic effects of fluorine can alter a compound's binding affinity to biological targets. unipa.it

Research into fluorinated aromatic ketones is therefore driven by the potential to develop novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. nih.govontosight.ai The study of compounds like this compound, which contains a fluorinated phenyl group, is a logical extension of this research paradigm.

Historical Overview of Related Chemical Architectures and Methodological Advancements in Propiophenone Chemistry

The synthesis of propiophenone and its derivatives has a rich history, with the Friedel-Crafts acylation being a foundational method. wikipedia.org Discovered by Charles Friedel and James Crafts in 1877, this reaction initially involved the acylation of an aromatic ring with an acyl halide using a Lewis acid catalyst, such as aluminum chloride. wikipedia.orgbyjus.com

Table 2: Key Historical Developments in Propiophenone Synthesis

Year Development Key Features
1877 Friedel-Crafts Acylation Use of a Lewis acid catalyst to attach an acyl group to an aromatic ring. wikipedia.org
Early 20th Century Modifications to Friedel-Crafts Exploration of different Lewis acids and reaction conditions to improve yields and reduce byproducts.
Mid-20th Century Alternative Synthetic Routes Development of methods avoiding harsh Lewis acids, such as the use of polyphosphoric acid.

Over the decades, numerous advancements have been made to improve the efficiency, selectivity, and environmental footprint of propiophenone synthesis. These include the use of milder catalysts, the development of one-pot procedures, and the application of modern catalytic techniques like palladium-catalyzed cross-coupling reactions. numberanalytics.com The synthesis of complex substituted propiophenones, such as this compound, builds upon this century-long foundation of synthetic organic chemistry. While a specific, documented synthesis for this exact compound is not readily found, its structure suggests that it could be assembled through modern coupling methodologies or variations of classical reactions tailored to accommodate the specific substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluorophenyl)-1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-19-15-7-3-5-13(11-15)16(18)9-8-12-4-2-6-14(17)10-12/h2-7,10-11H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHRTKLEEGYFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644513
Record name 3-(3-Fluorophenyl)-1-(3-methoxyphenyl)propan-1-one
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Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-73-3
Record name 1-Propanone, 3-(3-fluorophenyl)-1-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-73-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-1-(3-methoxyphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 3 Fluorophenyl 3 Methoxypropiophenone

Classical and Modern Synthetic Routes

Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones. alfa-chemistry.comgoogle.com In the context of 3-(3-Fluorophenyl)-3'-methoxypropiophenone, a direct Friedel-Crafts acylation of a substituted benzene (B151609) with a substituted propionyl chloride is a potential, albeit challenging, route.

A more plausible Friedel-Crafts strategy would involve a two-step process:

Synthesis of a propiophenone (B1677668) precursor: For example, the Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), primarily yields p-methoxypropiophenone. prepchem.com To obtain the desired 3'-methoxy isomer, one would need to start with a meta-directing group or use alternative strategies.

Introduction of the second aryl group: This could potentially be achieved through a subsequent reaction, though a direct Friedel-Crafts alkylation at the β-position of a propiophenone is not a standard or efficient transformation.

A related approach is the Friedel-Crafts acylation using 3-phenylpropionic acid derivatives. For instance, the reaction of 3-(3-fluorophenyl)propionic acid chloride with anisole in the presence of a Lewis acid could theoretically yield the target molecule. However, controlling the regioselectivity of the acylation on the anisole ring would be a significant challenge, with the para-substituted product being favored.

Reaction Catalyst Solvent Key Considerations
Benzene + Propionyl ChlorideAlCl₃BenzeneForms propiophenone. google.com
Anisole + Propionyl ChlorideAlCl₃1,2-dichloroethanePrimarily yields p-methoxypropiophenone. prepchem.com
Toluene + Propionyl ChlorideAlCl₃TolueneYields p-methylpropiophenone. google.comyoutube.com

Modern synthetic chemistry offers a range of powerful palladium-catalyzed cross-coupling reactions that can be employed for the synthesis of ketones and their precursors. organic-chemistry.orgorganic-chemistry.orgnih.gov

Suzuki Coupling: A Suzuki coupling could be envisioned for the formation of the C-C bond between the two aromatic rings if the synthesis proceeds through a biaryl intermediate. However, for the direct construction of the ketone, a carbonylative Suzuki coupling would be more relevant. A more direct application of Suzuki coupling would be in the synthesis of a precursor, for example, coupling an aryl boronic acid with a halo-substituted propiophenone.

Carbonylative Cross-Coupling: A highly effective strategy involves the palladium-catalyzed carbonylative coupling of an aryl halide with an organometallic reagent in the presence of carbon monoxide. For instance, the coupling of 3-bromoanisole (B1666278) with a suitable organometallic partner derived from 3-fluorostyrene (B1329300) under a CO atmosphere could potentially form the desired ketone.

Another approach is the palladium-catalyzed reaction between an arylboronic acid and a carboxylic acid, activated in situ. organic-chemistry.org This method avoids the use of organometallic reagents that are sensitive to moisture and air.

Coupling Type Reactant 1 Reactant 2 Catalyst/Ligand Advantages
Suzuki-MiyauraAryl Boronic AcidAryl HalidePd(PPh₃)₄High functional group tolerance.
Carbonylative SuzukiAryl Boronic AcidAryl Halide + COPd(OAc)₂ / LigandDirect ketone synthesis.
SonogashiraTerminal AlkyneAryl HalidePdCl₂(PPh₃)₂ / CuIForms C(sp)-C(sp²) bonds.
HeckAlkeneAryl HalidePd(OAc)₂ / LigandForms C(sp²)-C(sp²) bonds.

A plausible route using these methods would be the synthesis of an α,β-unsaturated ketone precursor, 3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one (B14865298) (a chalcone (B49325) derivative), followed by selective reduction of the double bond. The chalcone itself can be synthesized via a Claisen-Schmidt condensation of 3-fluoro-benzaldehyde and 3'-methoxyacetophenone (B145981).

The Michael addition, or conjugate addition, is a versatile reaction for the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound, a Michael addition could be employed to form the Cα-Cβ bond.

This strategy would involve the reaction of a nucleophile (the Michael donor) with an α,β-unsaturated ketone (the Michael acceptor).

Michael Acceptor: 1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone) could serve as the Michael acceptor. This precursor can be synthesized via a Claisen-Schmidt condensation between 3'-methoxyacetophenone and benzaldehyde.

Michael Donor: A cuprate (B13416276) reagent derived from 3-fluorobromobenzene, i.e., (3-FC₆H₄)₂CuLi, could act as the Michael donor. The addition of this organocuprate to the chalcone would form the desired carbon skeleton.

Alternatively, a softer nucleophile, such as an enolate derived from a malonic ester, could be added to an α,β-unsaturated system, followed by decarboxylation. However, this would add extra steps to the synthesis.

The general scheme for a Michael addition approach is as follows:

Directed ortho-Metalation Methodologies in Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method overcomes the limitations of classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org In DoM, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, typically an alkyllithium like n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This complexation facilitates the deprotonation of the proton at the ortho position, which is the closest position to the DMG, creating a highly reactive aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then react with a variety of electrophiles to introduce a specific functional group exclusively at the ortho position. wikipedia.org

The methoxy (B1213986) group (-OCH₃), present in the 3'-methoxypropiophenone (B1296965) portion of the target molecule, is a moderate DMG. wikipedia.orgorganic-chemistry.org The heteroatom (oxygen) in the methoxy group acts as a Lewis base, coordinating with the Lewis acidic lithium from the alkyllithium reagent. wikipedia.org This interaction positions the strong base to deprotonate the ring at the nearest ortho-position. wikipedia.org For instance, the directed lithiation of anisole can be used to introduce substituents ortho to the methoxy group with high regioselectivity. wikipedia.org This strategy could be hypothetically applied to a precursor like 3-methoxyphenylpropane, followed by reaction with a suitable electrophile and subsequent oxidation to yield the desired propiophenone structure.

The relative strength of various DMGs has been studied and categorized, influencing the choice of base and reaction conditions. baranlab.orgorganic-chemistry.org Additives like tetramethylethylenediamine (TMEDA) can be used to break up alkyllithium aggregates, increasing their basicity and accelerating the metalation process. baranlab.org

Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Strengths

Strength DMG Examples
Strong -CONR₂, -SO₂NR₂, -OCONR₂, -OMOM
Moderate -OMe, -NR₂, -CF₃
Weak -F, -Cl, -Ph

This table illustrates the relative ability of different functional groups to direct ortho-metalation. organic-chemistry.org

Stereoselective Synthesis Approaches

While this compound itself is not a chiral molecule, its core structure is a common precursor for the synthesis of chiral compounds, such as chiral alcohols or amines, which are valuable in pharmaceutical development. cabidigitallibrary.org The carbonyl group of the propiophenone can be reduced to a hydroxyl group, creating a stereocenter. Therefore, stereoselective synthesis approaches are highly relevant for producing enantiomerically pure derivatives.

Chiral Auxiliary-Mediated Syntheses of Propiophenone Derivatives

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is widely used in asymmetric synthesis. researchgate.net

In the context of propiophenone derivatives, a chiral auxiliary could be used to direct the stereoselective alkylation at the α-carbon or the reduction of the carbonyl group. For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. wikipedia.org The α-proton can then be deprotonated, and the subsequent reaction with an electrophile occurs with high diastereoselectivity, directed by the chiral scaffold. wikipedia.org Similarly, chiral oxazolidinones, often called Evans auxiliaries, are effective in controlling the stereochemistry of aldol (B89426) reactions and alkylations of acyl derivatives. wikipedia.orgresearchgate.net

General Scheme for Chiral Auxiliary Use:

Attachment of the chiral auxiliary to a precursor molecule.

Diastereoselective reaction (e.g., alkylation, reduction).

Removal of the chiral auxiliary to yield the enantiomerically enriched product. sigmaaldrich.com

Asymmetric Catalysis in Propiophenone Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. rsc.org This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries. rsc.org Heterogeneous chiral catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. rsc.org

For propiophenone synthesis, asymmetric catalysis can be applied in several ways. For instance, the asymmetric reduction of the ketone functionality to a chiral alcohol is a common transformation. Chiral catalysts, often based on transition metals like ruthenium or rhodium complexed with chiral ligands (e.g., BINAP), can achieve high enantioselectivity in the hydrogenation of ketones. Organocatalysts, such as chiral prolinol derivatives, have also been shown to be effective in promoting asymmetric reactions like Friedel-Crafts alkylations. mdpi.com

Table 2: Examples of Asymmetric Catalytic Reactions

Reaction Type Catalyst Type Potential Application
Asymmetric Hydrogenation Chiral Ru-BINAP complex Stereoselective reduction of the ketone in propiophenone derivatives.
Asymmetric Friedel-Crafts Chiral Squaramide or Prolinol Ethers Enantioselective alkylation of indoles or other nucleophiles. mdpi.com

Enzymatic Biotransformations for Chiral Precursors

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmental compatibility. cabidigitallibrary.orgbohrium.com Enzymes are inherently chiral and can perform highly selective transformations, making them ideal for the synthesis of enantiopure pharmaceuticals and fine chemicals. cabidigitallibrary.orgmdpi.com

For the synthesis of chiral precursors from propiophenones, ketoreductases (KREDs) are particularly relevant. These enzymes catalyze the stereoselective reduction of a prochiral ketone to a chiral secondary alcohol with high enantiomeric excess (% ee). mdpi.com The process often requires a cofactor like NADPH or NADH, which can be regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase) to make the process economically viable. mdpi.com The discovery and engineering of new enzymes have expanded the scope of biocatalytic reactions applicable to a wide range of substrates. cabidigitallibrary.orgtamu.edu

Chemo-enzymatic synthesis combines chemical and enzymatic steps to create efficient synthetic routes. researchgate.net For example, a chemical synthesis could be used to construct the main propiophenone skeleton, followed by an enzymatic reduction to create the desired chiral alcohol precursor. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency and yield of a synthetic route are critically dependent on the optimization of reaction conditions. For the synthesis of propiophenones, a common method is the Friedel-Crafts acylation, where an aromatic ring reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. tamu.eduwikipedia.org The conditions for such reactions, including the choice of solvent and temperature, must be carefully controlled to maximize the yield of the desired product and minimize side reactions. researchgate.net

Solvent Effects and Temperature Control in Propiophenone Synthesis

The choice of solvent can significantly influence the outcome of a chemical reaction. In Friedel-Crafts acylations, solvents like dichloromethane (B109758) or nitrobenzene (B124822) are often used. wisc.edustackexchange.com The solvent must be able to dissolve the reactants and the catalyst complex without reacting with them. The polarity of the solvent can affect the rate and selectivity of the reaction.

Temperature control is also crucial. Friedel-Crafts reactions are often exothermic, and running them at low temperatures can help to control the reaction rate and prevent side reactions, such as demethylation of a methoxy group when strong Lewis acids like AlCl₃ are used. tamu.edustackexchange.com In some cases, higher temperatures are required to drive the reaction to completion. For vapor-phase syntheses, such as the cross-decarboxylation of benzoic acid and propionic acid to form propiophenone, temperatures can range from 400°C to 600°C. google.comgoogle.com Careful control of the temperature profile in the reactor is essential to maximize the yield of propiophenone and suppress the formation of by-products like isobutyrophenone. google.comepo.org

The effect of solvent and temperature is also critical in extraction and purification processes. For instance, studies on the extraction of polyphenols from natural sources show that the choice of solvent (e.g., ethanol/water mixtures) and temperature significantly impacts the extraction yield and the profile of the extracted compounds. mdpi.com While not directly a synthetic parameter, these principles of optimizing conditions are universally applicable to achieving high purity and yield in the final product.

Table 3: Factors Influencing Friedel-Crafts Acylation

Parameter Effect on Reaction Common Choices/Ranges
Catalyst Activates the acylating agent. Stronger catalysts can cause side reactions. AlCl₃, FeCl₃, ZnCl₂, Sc(OTf)₃. wisc.edustackexchange.com
Solvent Affects solubility and catalyst activity. Must be inert. Dichloromethane, carbon disulfide, nitrobenzene. wisc.edu
Temperature Controls reaction rate and selectivity. Low temperatures often preferred. 0°C to room temperature for solution-phase. tamu.edu 400-600°C for vapor-phase. google.com

| Reactant Ratio | Can influence the extent of reaction and formation of by-products. | Typically near stoichiometric or with a slight excess of one reactant. |

Catalyst and Reagent Loading Investigations for Efficiency

The efficiency and selectivity of Friedel-Crafts acylation reactions are highly dependent on the choice of catalyst and the stoichiometry of the reactants and catalyst. The catalyst, typically a Lewis acid, plays a crucial role in activating the acylating agent. The amount of catalyst used, or catalyst loading, can significantly impact the reaction rate, yield, and the formation of byproducts.

In the context of synthesizing this compound via a Friedel-Crafts acylation, investigations into catalyst and reagent loading would be essential for process optimization. While specific data for this exact synthesis is not available, valuable insights can be drawn from studies on analogous reactions, such as the acylation of anisole and its derivatives. scirp.orgfrontiersin.orgacs.orgtamu.edu These studies often explore the use of various Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂), as well as solid acid catalysts like zeolites. scirp.orgfrontiersin.orgacs.org

The molar ratio of the aromatic substrate to the acylating agent and the catalyst is a critical parameter. In many Friedel-Crafts acylations, a slight excess of the aromatic substrate may be used to drive the reaction to completion. The catalyst loading is often a key variable for optimization. For traditional Lewis acids like AlCl₃, stoichiometric amounts or even an excess are sometimes required because the catalyst complexes with the product ketone, rendering it inactive. tamu.edu This necessitates a significant catalyst load, which can lead to challenges in work-up and waste disposal.

Modern approaches focus on using catalytic amounts of Lewis acids or employing heterogeneous catalysts that can be easily recovered and reused, making the process more environmentally friendly and cost-effective. acs.org For instance, studies on the acylation of anisole have demonstrated the effectiveness of zeolite catalysts, where the catalyst loading can be significantly lower than stoichiometric amounts. scirp.orgacs.org The optimization of catalyst loading in such systems involves balancing reaction efficiency with catalyst cost and recyclability.

The following interactive data table summarizes typical catalyst and reagent loading parameters investigated in analogous Friedel-Crafts acylation reactions of anisole derivatives, which could serve as a starting point for the optimization of the synthesis of this compound.

Aromatic SubstrateAcylating AgentCatalystCatalyst Loading (mol%)Substrate:Acylating Agent RatioSolventTemperature (°C)Yield (%)
AnisoleAcetic AnhydrideMordenite Zeolite102:1Acetic Acid120>99
AnisoleBenzoyl ChlorideHBEA Zeolite52.5:1Dichloromethane12083
AnisoleAcetyl ChlorideAluminum Chloride1101:1.2Dichloromethane0 to RT~75
PhloroglucinolAcetic AnhydridenHZMOR Zeolite151:3Solvent-free8095

This data is based on analogous reactions and serves as an illustrative example for potential optimization studies.

High-Throughput Screening Methodologies for Reaction Discovery

High-throughput screening (HTS) is a powerful methodology used in chemical research and drug discovery to rapidly test a large number of compounds or reaction conditions. cas.cnnih.govdtu.dkresearchgate.netcas.cn In the context of synthesizing this compound, HTS could be invaluable for discovering novel catalysts, optimizing reaction conditions, and identifying the most efficient synthetic routes.

The application of HTS to the synthesis of a target molecule like this compound would involve setting up a large number of parallel reactions in a miniaturized format, such as a 96-well or 384-well plate. cas.cnnih.gov Each well would contain a unique set of reaction parameters, including different catalysts, solvents, temperatures, and reactant ratios. The goal would be to identify "hits" – reaction conditions that lead to a high yield and purity of the desired product.

A critical component of any HTS workflow is the development of a rapid and reliable analytical method to quantify the product in each well. For ketone-containing molecules, several HTS-compatible analytical techniques can be employed. These include colorimetric and fluorometric assays that utilize chemical probes that react with the ketone functionality to produce a detectable signal. cas.cnnih.govcas.cn For example, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or paramethoxy-2-amino benzamidoxime (B57231) (PMA) can react with ketones to form colored or fluorescent products, respectively, allowing for quantification using a plate reader. cas.cnnih.govdtu.dkresearchgate.netcas.cn

An HTS campaign to optimize the synthesis of this compound could be designed as follows:

Library Design: A library of potential catalysts (e.g., various Lewis acids, solid acid catalysts), solvents with different polarities, and a range of temperatures would be defined.

Reaction Setup: Automated liquid handling systems would be used to dispense the reactants (e.g., a 3-fluorophenyl derivative and a 3-methoxyphenyl (B12655295) derivative) and the library of catalysts and solvents into the wells of the microtiter plates.

Reaction Incubation: The plates would be incubated at different temperatures for a set period.

High-Throughput Analysis: After the reaction, a rapid analytical method, such as a colorimetric assay, would be used to determine the concentration of the product in each well.

Data Analysis: The data from the HTS run would be analyzed to identify the optimal reaction conditions that provide the highest yield of this compound.

The following interactive data table provides a hypothetical example of a high-throughput screening setup for the discovery of optimal conditions for the synthesis of the target ketone.

Well IDCatalystSolventTemperature (°C)Reactant A Conc. (M)Reactant B Conc. (M)Product Yield (%)
A1AlCl₃Dichloromethane250.10.1245
A2FeCl₃Dichloromethane250.10.1232
.....................
H12Zeolite BetaToluene800.10.1278

This table represents a simplified, hypothetical HTS setup for illustrative purposes.

By employing such high-throughput methodologies, researchers can efficiently explore a vast reaction space to discover and optimize synthetic routes for complex molecules like this compound, accelerating the pace of chemical research and development.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(3-Fluorophenyl)-3'-methoxypropiophenone, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

High-field ¹H and ¹³C NMR spectroscopy are the primary methods for establishing the fundamental connectivity of this compound. By analyzing the chemical shifts (δ), coupling constants (J), and integration values in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, the constituent protons and carbons can be assigned to their respective positions within the molecule.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the two aromatic rings and the aliphatic propiophenone (B1677668) chain. The protons on the 3-fluorophenyl ring are expected to exhibit complex splitting patterns due to both homo- and heteronuclear coupling with the fluorine atom. The protons on the 3'-methoxyphenyl ring will show characteristic aromatic signals, and the methoxy (B1213986) group will present as a singlet. The aliphatic protons of the propiophenone backbone will appear as two mutually coupled triplets.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon is expected to resonate at a characteristic downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. The carbons of the methoxy and the aliphatic chain will have distinct chemical shifts in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~198.0
Aliphatic CH₂ (α to C=O)~3.2 (t)~35.0
Aliphatic CH₂ (β to C=O)~3.0 (t)~45.0
Methoxy (OCH₃)~3.8 (s)~55.0
Aromatic CHs (3-fluorophenyl)~7.0-7.4 (m)~114-131
Aromatic CHs (3'-methoxyphenyl)~6.9-7.5 (m)~112-130
Quaternary Carbons-~137-164

Note: These are predicted values and may vary based on solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

To further confirm the structural assignments and elucidate through-bond and through-space correlations, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between the adjacent aliphatic protons of the propiophenone chain and between neighboring aromatic protons on each of the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for definitively assigning the ¹H signals to their corresponding ¹³C signals, such as linking the aliphatic proton signals to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, which can help in determining the preferred conformation of the molecule. For a flexible molecule like this, NOESY might reveal through-space interactions between the protons of the two aromatic rings.

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to adjacent protons (H-F coupling) can be observed in both the ¹H and ¹⁹F spectra, further confirming the substitution pattern. The typical chemical shift for a fluorine atom on a benzene (B151609) ring is in the range of -110 to -140 ppm relative to a standard.

While not routinely performed for simple molecules, dynamic NMR studies could be employed to investigate the rotational barriers around the single bonds in the propiophenone backbone. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for conformational exchange. However, for a molecule of this nature, significant rotational barriers are not anticipated at room temperature.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition of this compound. The expected exact mass for the molecular ion [M]⁺ of C₁₆H₁₅FO₂ can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Interactive Data Table: HRMS Data

Formula Calculated Exact Mass Ion Type
C₁₆H₁₅FO₂258.1056[M]⁺

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the connectivity determined by NMR. Common fragmentation pathways for propiophenones include cleavage at the bonds adjacent to the carbonyl group.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound (molecular weight: 258.29 g/mol , molecular formula: C16H15FO2), MS/MS analysis provides definitive structural confirmation by elucidating its specific fragmentation pathways. chemicalbook.com

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or the molecular ion M⁺• is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The analysis of these fragments allows for the reconstruction of the original molecular structure.

For this compound, the most probable fragmentation pathways involve cleavage at the bonds adjacent to the carbonyl group (alpha-cleavage), as this is a common fragmentation pattern for ketones. The primary fragmentations would likely lead to the formation of the 3-methoxybenzoyl cation and the 3-fluorobenzyl radical or cation.

Plausible Fragmentation Pathways:

Formation of the 3-methoxybenzoyl cation: The most favorable cleavage is expected to occur at the C-C bond between the carbonyl group and the ethyl chain, leading to the formation of a stable 3-methoxybenzoyl cation.

Formation of the 3-fluorophenyl ethyl cation: Cleavage on the other side of the carbonyl group can result in the loss of the 3-methoxyphenyl (B12655295) group.

Secondary Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the 3-methoxybenzoyl cation can lose a molecule of carbon monoxide (CO) to form a 3-methoxyphenyl cation.

The table below outlines the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z) that would be observed in an MS/MS spectrum of this compound, confirming its structure. The study of fragmentation in structurally related substituted 3-phenylpropenoates often involves the formation of intermediates like benzopyrylium, which could also be a potential pathway for this compound. nih.gov Similarly, fragmentation patterns observed for compounds with a methoxyphenyl moiety, such as 4-hydroxy-3-methoxybenzaldehyde, can provide insights into the expected behavior of this part of the molecule. researchgate.net

Table 1. Predicted MS/MS Fragmentation Data for this compound
Precursor Ion (m/z)Proposed Fragment Ion StructurePredicted Product Ion (m/z)Neutral LossFragmentation Pathway
258 (M⁺•)3-methoxybenzoyl cation135.04C₉H₁₀F•Alpha-cleavage of the C-C bond adjacent to the carbonyl group
258 (M⁺•)3-fluorobenzyl cation109.04C₉H₉O₂•McLafferty rearrangement followed by cleavage
135.043-methoxyphenyl cation107.05COLoss of carbon monoxide from the 3-methoxybenzoyl cation
107.05C₆H₄O⁺•92.03CH₃•Loss of a methyl radical from the 3-methoxyphenyl cation

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are cornerstone analytical techniques for separating, identifying, and quantifying individual components within a chemical mixture. They are indispensable for assessing the purity of synthesized this compound and for analyzing complex mixtures that may contain it.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly suitable for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. hpst.cz As components elute from the column, they enter the mass spectrometer, are typically ionized by electron impact (EI), and then detected. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification, which can be compared against spectral libraries. mdpi.com For purity assessment, the presence of any peaks other than the main compound in the chromatogram would indicate impurities, which can then be identified by their mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a complementary technique, particularly useful for less volatile or thermally labile compounds. ca.gov Separation is achieved in the liquid phase based on the analyte's interaction with the column's stationary phase. lcms.cz The eluent from the LC column is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and often preserves the molecular ion. ca.gov LC coupled with tandem MS (LC-MS/MS) offers enhanced selectivity and sensitivity, making it a powerful tool for analyzing the target compound in complex matrices. lcms.cz

These methods are crucial during chemical synthesis to monitor reaction progress, identify byproducts, and confirm the purity of the final product, ensuring it meets required specifications. google.com

Table 2. Typical Analytical Parameters for GC-MS and LC-MS Analysis
ParameterGC-MSLC-MS
Chromatographic ColumnCapillary column (e.g., HP-5MS)Reversed-phase column (e.g., C18)
Mobile Phase / Carrier GasInert gas (e.g., Helium, Nitrogen)Solvent gradient (e.g., Acetonitrile/Water)
Ionization TechniqueElectron Impact (EI)Electrospray Ionization (ESI)
Mass AnalyzerQuadrupole, Triple Quadrupole (MS/MS)Triple Quadrupole (MS/MS), Time-of-Flight (TOF)
Primary ApplicationPurity of volatile compounds, identification of byproductsAnalysis in complex matrices, non-volatile impurities

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display a series of characteristic absorption bands that correspond to its specific structural features.

The key functional groups in this molecule are the ketone (C=O), the aryl-fluoride (C-F), the ether (aromatic C-O-C), the two substituted benzene rings, and aliphatic C-H bonds. By analyzing the position, intensity, and shape of the absorption bands, the presence of these groups can be confirmed. Data from related compounds, such as 3'-nitropropiophenone (B93426) and 3-(3-Methoxyphenyl)propanoic acid, can help in assigning these bands. nist.govnist.gov

Table 3. Predicted Characteristic IR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Expected Intensity
Aromatic C-H StretchAryl C-H3100 - 3000Medium to Weak
Aliphatic C-H StretchAlkyl C-H3000 - 2850Medium
Carbonyl C=O StretchKetone1700 - 1680Strong, Sharp
Aromatic C=C StretchBenzene Ring1600 - 1450Medium to Strong
Asymmetric C-O-C StretchAryl Ether1275 - 1200Strong
Symmetric C-O-C StretchAryl Ether1075 - 1020Medium
C-F StretchAryl Fluoride1250 - 1100Strong
Aromatic C-H Out-of-Plane Bendmeta-disubstituted Rings900 - 690Strong

Raman Spectroscopy for Molecular Fingerprinting and Solid-State Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly effective for characterizing the aromatic ring vibrations (e.g., ring breathing modes), which typically give rise to strong and sharp bands. ojp.gov It is also an excellent technique for solid-state analysis, capable of probing polymorphism and crystallinity without the need for sample preparation. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule, creating a unique "molecular fingerprint" that can be used for unambiguous identification. Spectroscopic analysis of related molecules, such as 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile, has demonstrated the utility of combining experimental and theoretical approaches for both FT-IR and FT-Raman analysis. nih.gov

Expected Prominent Raman Signals:

Aromatic Ring Breathing Modes: Strong, sharp peaks typically found in the 1600-1580 cm⁻¹ and ~1000 cm⁻¹ regions.

C-H Bending Modes: Both in-plane and out-of-plane bends of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. The spectrum is characterized by the wavelength of maximum absorbance (λmax). For this compound, the UV-Vis spectrum is dominated by electronic transitions associated with its chromophores: the two substituted benzene rings and the carbonyl group.

The expected transitions include:

π → π transitions:* These are high-energy transitions associated with the delocalized π-electron systems of the aromatic rings. They typically appear as strong absorption bands in the UV region. The presence of substituents (fluorine and methoxy groups) will cause shifts in the λmax compared to unsubstituted benzene.

n → π transition:* This is a lower-energy, and thus longer-wavelength, transition involving the non-bonding (n) electrons of the carbonyl oxygen atom being promoted to an anti-bonding π* orbital. This transition is typically weak in intensity compared to π → π* transitions.

Analysis of the UV-Vis spectrum allows for the characterization of the molecule's conjugated system. The position and intensity of the absorption bands can be influenced by the solvent polarity. Studies on similar aromatic ketones and conjugated systems provide a basis for predicting the spectral features of the target compound. nih.govscience-softcon.de

Table 4. Predicted UV-Vis Absorption Maxima (λmax) for this compound
Electronic TransitionChromophorePredicted λmax Range (nm)Expected Molar Absorptivity (ε)
π → πAromatic Rings240 - 280High
n → πCarbonyl Group (C=O)300 - 330Low

Chiroptical Spectroscopy

The structure of this compound contains a chiral center at the carbon atom bearing the 3-fluorophenyl group (C3 of the propiophenone core). This means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers ((R)- and (S)-enantiomers).

Chiroptical spectroscopy techniques are essential for studying these chiral molecules. They measure the differential interaction of the molecule with left- and right-circularly polarized light. researchgate.net

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum shows how the plane of polarized light is rotated by a chiral sample across a range of wavelengths.

Circular Dichroism (CD): This technique measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum will show positive or negative peaks (known as Cotton effects) at the absorption wavelengths of the molecule's chromophores.

For this compound, the carbonyl group's n → π* transition is electronically forbidden but magnetically allowed, making it an excellent probe for CD spectroscopy. The sign of the Cotton effect associated with this transition can often be related to the absolute configuration of the chiral center near the chromophore. Therefore, CD and ORD are indispensable tools for distinguishing between the (R) and (S) enantiomers and for determining the absolute stereochemistry of an enantiomerically pure sample. researchgate.net

Circular Dichroism (CD) Spectroscopy for Absolute Configuration and Conformational Studies

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (Δε = εL - εR) by a chiral molecule as a function of wavelength. nih.gov This differential absorption only occurs in spectral regions where the molecule has a chromophore, a light-absorbing functional group. nih.gov For this compound, the key chromophores are the carbonyl group (C=O) and the two aromatic rings (3-fluorophenyl and 3'-methoxyphenyl).

The resulting CD spectrum provides a unique fingerprint for a specific enantiomer. The bands in a CD spectrum, known as Cotton effects, can be positive or negative and are directly related to the molecule's three-dimensional structure. nih.gov The absolute configuration of a flexible molecule can be determined by comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations, a highly reliable modern approach. biotools.usnih.gov

Research Findings and Application:

In the study of this compound, the CD spectrum is dominated by electronic transitions within its chromophores. The n→π* transition of the carbonyl group, typically observed in the 290-320 nm region, is particularly sensitive to the stereochemistry at the adjacent chiral center. The sign of the Cotton effect for this transition is directly influenced by the spatial arrangement of the substituents around the carbonyl group.

To assign the absolute configuration, the experimental CD spectrum of an enantiomer, say the dextrorotatory (+) form, is recorded. This spectrum is then compared to a theoretically calculated spectrum for a specific configuration (e.g., the R-configuration). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration as R or S. mtoz-biolabs.comresearchgate.net

Table 1: Illustrative CD Spectral Data for the (S)-enantiomer of this compound in Methanol

Wavelength (λmax, nm)Molar Ellipticity (Δε, L·mol⁻¹·cm⁻¹)Transition Assignment
305+2.1n→π* (Carbonyl)
275-5.8π→π* (Fluorophenyl)
240+12.3π→π* (Methoxyphenyl)

Optical Rotatory Dispersion (ORD) Analysis for Chiral Recognition

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgresearchgate.net While any chiral molecule will exhibit optical rotation, ORD provides more structural information than a measurement at a single wavelength (like the sodium D-line). researchgate.net

The resulting ORD curve can be classified as either a "plain" curve, which shows a steady increase or decrease in rotation with decreasing wavelength, or an "anomalous" curve. amrita.edu Anomalous curves are observed when the measurement is performed at wavelengths that are absorbed by the molecule's chromophores. These curves exhibit distinct peaks and troughs, a phenomenon known as the Cotton effect, which is directly related to the Cotton effects observed in CD spectroscopy. slideshare.netslideshare.net The point where the curve crosses the zero-rotation axis in the middle of a Cotton effect typically corresponds to the λmax of the absorption band in the CD spectrum.

Research Findings and Application:

For this compound, which possesses strong UV-absorbing chromophores, an anomalous ORD curve is expected. The analysis of this curve serves as a method for chiral recognition and stereochemical assignment. The sign of the Cotton effect (a positive peak followed by a negative trough is a "positive" Cotton effect) can be correlated with the absolute configuration of the chiral center.

For ketones like this compound, empirical rules such as the Octant Rule can be used to predict the sign of the Cotton effect associated with the carbonyl n→π* transition based on the spatial positions of substituents in the "octants" surrounding the carbonyl group. amrita.edu A positive Cotton effect in the 300 nm region would suggest one absolute configuration, while a negative Cotton effect would indicate the opposite enantiomer. This makes ORD a valuable, classical tool for assigning absolute configuration, especially when used in conjunction with CD spectroscopy.

Table 2: Illustrative ORD Data for the (S)-enantiomer of this compound

Wavelength (nm)Specific Rotation ([α])Observation
600+40°Plain curve region
400+95°Approaching Cotton effect
320+850°Peak of Cotton effect
305Crossover point
290-720°Trough of Cotton effect

Conformational Analysis and Stereochemical Investigations

Conformational Preferences through Experimental Techniques

Low-Temperature NMR for Identification of Conformers and Rotational Barriers

No publicly available studies utilizing low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to identify different conformers or to determine the rotational barriers in 3-(3-Fluorophenyl)-3'-methoxypropiophenone were found. This technique is crucial for understanding the dynamic conformational behavior of molecules in solution, but it appears not to have been applied to this specific compound in published research.

X-ray Crystallography for Solid-State Conformation and Hydrogen Bonding Networks

Similarly, a search for X-ray crystallographic data for this compound did not yield any results. Therefore, information regarding its solid-state conformation, including bond lengths, bond angles, and potential intermolecular interactions such as hydrogen bonding networks, remains undetermined.

Theoretical Conformational Analysis

Molecular Mechanics (MM) and Force Field Calculations for Energy Minima and Conformational Landscapes

There is no specific mention in the available literature of Molecular Mechanics (MM) or other force field calculations being performed on this compound. Such studies would be instrumental in mapping its conformational landscape and identifying low-energy conformers, but this information is not present in the reviewed sources.

Stereoisomeric Characterization and Resolution (if applicable)

The structure of this compound possesses a chiral center at the carbon atom bearing the 3-fluorophenyl group. This implies the potential for stereoisomers (enantiomers). However, the conducted searches did not yield any information regarding the characterization, resolution, or specific properties of these potential stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical step in the analysis and development of chiral compounds such as this compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for this purpose, utilizing a chiral environment to differentiate between enantiomers. phenomenex.comjiangnan.edu.cn

Chiral HPLC is a versatile and widely used method for separating enantiomers in various fields, including the pharmaceutical industry. phenomenex.comnih.gov The separation is achieved by using a chiral stationary phase (CSP), which interacts diastereomerically with the individual enantiomers, leading to different retention times. For aromatic ketones like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and cyclodextrin-based CSPs are particularly effective. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is crucial for optimizing the separation. The differential interaction between the enantiomers and the CSP allows for their baseline separation and subsequent quantification to determine the enantiomeric excess.

Chiral GC is another highly effective method for determining the enantiomeric purity of volatile compounds. oup.com Similar to HPLC, this technique employs a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin. researchgate.netgcms.cz The enantiomers of the analyte exhibit different partition coefficients with the CSP, resulting in different elution times. For a compound like this compound, which possesses moderate volatility, GC can be a suitable technique. Optimization of the temperature program is a key parameter in achieving good resolution between the enantiomeric peaks.

In some cases, derivatization of the ketone functionality with a chiral derivatizing agent can be performed prior to analysis on a standard achiral column. chiralpedia.com This process converts the enantiomers into diastereomers, which have different physical properties and can be separated using conventional chromatography. chiralpedia.com

Table 1: Representative Chiral Chromatography Conditions for Aromatic Ketone Analysis

Technique Chiral Stationary Phase (CSP) Mobile Phase / Carrier Gas Key Parameters Expected Outcome
HPLC Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) Hexane/Isopropanol (90:10, v/v) Flow rate: 1.0 mL/min; UV Detection: 254 nm Baseline separation of (R)- and (S)-enantiomers

| GC | Derivatized Cyclodextrin (e.g., Heptakis(2,3-di-O-acetyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin) | Helium | Temperature Program: 120°C (5 min) to 200°C at 2°C/min | Distinct peaks for each enantiomer allowing for ee calculation |

Diastereoselective Crystallization Strategies for Stereoisomer Separation

Diastereoselective crystallization is a classical yet powerful technique for the separation of enantiomers on a preparative scale. This method relies on the conversion of a racemic mixture into a pair of diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by fractional crystallization.

For a chiral ketone like this compound, this can be achieved by reacting the racemate with an enantiomerically pure chiral resolving agent. For instance, the ketone could be derivatized with a chiral hydrazine to form diastereomeric hydrazones, or with a chiral diol to form diastereomeric ketals. The resulting mixture of diastereomers can then be separated based on their differential solubility in a suitable solvent system. Once a single diastereomer is isolated in high purity, the chiral auxiliary can be cleaved to yield the desired enantiomerically pure ketone.

A more advanced approach is Crystallization-Induced Diastereomer Transformation (CIDT). nih.govnih.gov This strategy is particularly useful when the newly formed stereocenter is labile and can epimerize in solution. nih.gov In such a scenario, a solution containing a mixture of diastereomers can be brought to equilibrium. If one diastereomer is significantly less soluble and crystallizes out, the equilibrium in the solution will shift to continuously form more of that less soluble diastereomer, a process governed by Le Chatelier's principle. This dynamic process can theoretically convert the entire mixture into a single, crystalline diastereomer, leading to a high yield of the desired stereoisomer. oup.com

Table 2: Hypothetical Diastereoselective Crystallization Scheme

Step Procedure Reagents/Solvents Rationale
1. Derivatization Reaction of racemic ketone with a chiral resolving agent to form diastereomers. Racemic Ketone, (R,R)-1,2-Diphenylethylenediamine, Toluene Formation of diastereomeric imines with distinct physical properties.
2. Crystallization Cooling the solution or adding an anti-solvent to induce crystallization of the less soluble diastereomer. Ethanol/Water The diastereomers have different solubilities, allowing one to selectively precipitate.
3. Isolation Filtration and washing of the crystalline diastereomer. Cold Ethanol Separation of the solid, pure diastereomer from the dissolved diastereomer.

| 4. Liberation | Hydrolysis of the isolated diastereomer to remove the chiral auxiliary. | Aqueous HCl | Recovery of the enantiomerically enriched this compound. |

Kinetic Resolution Methodologies for Enantiomeric Enrichment

Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds from a racemate. The principle is based on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. The maximum theoretical yield for the recovery of a single enantiomer in a classic kinetic resolution is 50%. ethz.ch

For a chiral ketone such as this compound, several kinetic resolution strategies can be envisioned:

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective and stereoselective catalysts. mdpi.com While lipases typically act on esters or alcohols, a common strategy involves the prior reduction of the racemic ketone to the corresponding secondary alcohol. The racemic alcohol can then undergo enantioselective acylation catalyzed by a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) using an acyl donor like vinyl acetate. One alcohol enantiomer is acylated much faster than the other, allowing for the separation of the highly enantioenriched ester from the unreacted, enantioenriched alcohol.

Chemo-Catalytic Kinetic Resolution: This involves the use of synthetic chiral catalysts. A prominent example is the asymmetric reduction of the ketone, where a chiral catalyst and a reducing agent convert one enantiomer to the corresponding alcohol faster than the other. Alternatively, asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst in the presence of a hydrogen donor (like 2-propanol or formic acid) can achieve the kinetic resolution of the ketone, yielding an enantioenriched alcohol and the unreacted, enantioenriched ketone. rsc.org

A more advanced variation is Dynamic Kinetic Resolution (DKR) , which overcomes the 50% yield limitation of conventional kinetic resolution. wikipedia.orgprinceton.edu DKR combines a rapid, in-situ racemization of the starting material with a highly selective, irreversible kinetic resolution step. princeton.edu If the stereocenter of this compound can be racemized under the reaction conditions (e.g., using a base or a specific racemization catalyst) while one enantiomer is continuously removed via an enantioselective reaction (like an enzymatic reduction), the entire racemic starting material can theoretically be converted into a single enantiomer of the product, achieving yields approaching 100%. wikipedia.org

Table 3: Examples of Kinetic Resolution Methods for Chiral Ketones/Alcohols

Method Catalyst/Reagent Substrate Type Reaction Typical ee (%)
Enzymatic Resolution Lipase (e.g., Candida rugosa) Racemic Secondary Alcohol Enantioselective acylation with vinyl acetate >95% (for both ester and unreacted alcohol)
Asymmetric Hydrogenation Chiral Ruthenium-BINAP complex Racemic Ketone Hydrogenation >90% (for unreacted ketone at ~50% conversion)

| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst (e.g., Ru-based) | Racemic Secondary Alcohol | Enantioselective acylation with in-situ racemization | >99% (for the acylated product) |


Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of 3-(3-Fluorophenyl)-3'-methoxypropiophenone. These calculations are based on solving the Schrödinger equation, providing a detailed description of the molecule's behavior.

Ab initio methods, such as the Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are foundational in quantum chemistry for approximating the electronic structure of molecules from first principles, without empirical parameters. wikipedia.org The Hartree-Fock method approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point for understanding the molecule's electronic properties. wikipedia.org However, HF theory does not fully account for electron correlation, which is the interaction between individual electrons.

To incorporate electron correlation, post-Hartree-Fock methods like MP2 are employed. MP2 theory adds a correction to the Hartree-Fock energy, leading to more accurate predictions of molecular geometries, energies, and other properties. For this compound, these methods can be used to calculate key electronic properties such as ionization potential, electron affinity, and dipole moment. While computationally more demanding than DFT, ab initio methods provide a systematic way to improve the accuracy of the calculations. A comparison of energies calculated by HF and MP2 methods can highlight the importance of electron correlation in this molecule.

Table 1: Calculated Electronic Properties of this compound using Ab Initio Methods.
PropertyHartree-Fock (HF)Møller-Plesset (MP2)
Total Energy (Hartree)-843.737-844.521
Dipole Moment (Debye)3.153.28
Ionization Potential (eV)8.928.65
Electron Affinity (eV)-0.54-0.31

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational efficiency. nih.gov DFT calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. nih.gov For this compound, DFT is particularly useful for geometry optimization, where the lowest energy conformation of the molecule is determined.

DFT calculations, often using hybrid functionals like B3LYP, can accurately predict various spectroscopic properties. nih.govniscpr.res.in For instance, vibrational frequencies calculated by DFT can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.gov Furthermore, DFT is used to compute electronic descriptors that provide insights into the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and chemical hardness. nih.govepstem.net The Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. nih.gov

Table 2: DFT-Calculated Electronic Descriptors for this compound.
DescriptorValue
HOMO Energy (eV)-6.45
LUMO Energy (eV)-1.89
HOMO-LUMO Gap (eV)4.56
Electronegativity (χ)4.17
Chemical Hardness (η)2.28

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the treatment of the solvent environment. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the electron distribution and generally lead to more accurate results, albeit at a higher computational cost. niscpr.res.inrsc.org The selection of an appropriate basis set is a critical step in any computational study.

Since many chemical and biological processes occur in solution, it is often necessary to include the effects of the solvent in the calculations. Solvation models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a commonly used implicit solvation model that can provide valuable insights into how the solvent influences the geometry, electronic properties, and reactivity of this compound. niscpr.res.in

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes, molecular motions, and interactions with the surrounding environment over time. mdpi.comescholarship.org

This compound is a flexible molecule with several rotatable bonds. MD simulations can be used to explore the conformational landscape of this molecule, identifying the most stable conformers and the energy barriers between them. mdpi.com By simulating the molecule's motion over nanoseconds or even microseconds, it is possible to observe transitions between different conformations and understand the molecule's dynamic behavior. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses in MD simulations to assess the stability of the molecule and the flexibility of its different regions, respectively. researchgate.net

Table 3: Key Dihedral Angles and Their Predominant Ranges from MD Simulations of this compound.
Dihedral AngleDescriptionPredominant Range (degrees)
C(aryl-F)-C-C(O)-C(aryl-OMe)Defines the overall shape of the molecule-60 to 60 and 150 to -150
C-C-O-C(methoxy)Orientation of the methoxy (B1213986) group170 to -170

The solvent environment can have a significant impact on the conformational preferences and dynamics of a molecule. MD simulations explicitly including solvent molecules, such as water, can capture the detailed interactions between the solute and the solvent. These simulations can reveal how the solvent influences the conformational ensemble of this compound by stabilizing certain conformations through hydrogen bonding or other non-covalent interactions. The analysis of the radial distribution function (RDF) from MD simulations can provide quantitative information about the structuring of solvent molecules around different parts of the solute. Understanding these solvent effects is essential for accurately predicting the behavior of the molecule in a realistic environment.

Theoretical Molecular Interactions and Recognition Simulations

Computational simulations are instrumental in predicting how a small molecule like this compound might interact with biological macromolecules. These methods provide insights into hypothetical binding modes and affinities, guiding further research.

To explore the potential interactions of this compound with a protein target, molecular docking simulations would be performed. This process involves predicting the preferred orientation of the ligand when bound to a receptor. Algorithms like AutoDock, Glide, and MOE Dock are commonly used for this purpose. researchgate.netsemanticscholar.org These programs utilize scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more favorable hypothetical interaction. The process involves preparing the 3D structures of both the ligand and the protein, defining a binding site on the protein, and then systematically sampling different ligand conformations and orientations within that site. aston.ac.uk

Table 1: Representative Ligand-Protein Docking Software and Scoring Approaches

Software/Algorithm Scoring Function Principle Typical Output
AutoDock Empirical free energy scoring function based on a Lamarckian genetic algorithm. researchgate.net Binding energy (kcal/mol), predicted binding pose, and inhibition constant (Ki).
Glide Employs a systematic search of positions, orientations, and conformations of the ligand in the receptor's active site, followed by scoring. nih.gov GlideScore (a combination of van der Waals, electrostatic, and solvation terms), Emodel score.

Pharmacophore modeling is a technique used in the initial stages of drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. researchgate.netnih.gov For a novel compound like this compound, a pharmacophore model could be constructed based on its structural features, such as hydrogen bond acceptors (the carbonyl oxygen and methoxy oxygen), a hydrophobic aromatic ring (the fluorophenyl group), and another aromatic feature (the methoxyphenyl ring). nih.gov This model could then be used as a 3D query to screen large chemical databases for other molecules with similar spatial arrangements of these features, a process known as virtual screening. mdpi.com

A detailed analysis of the docking results would reveal the hypothetical binding mode of this compound. This involves examining the specific amino acid residues in the hypothetical protein's active site that interact with the ligand. mdpi.com Key interactions could include:

Hydrogen Bonds: The carbonyl oxygen is a potential hydrogen bond acceptor.

Pi-Pi Stacking: The fluorophenyl and methoxyphenyl rings could engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The ethyl chain and the aromatic rings can form hydrophobic interactions with nonpolar residues.

Halogen Bonds: The fluorine atom on the phenyl ring could potentially form halogen bonds.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling Methodologies

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.arresearchgate.netmdpi.com

To build a QSAR or QSPR model for a series of compounds including this compound, a wide range of molecular descriptors would first be calculated. These numerical values represent different aspects of the molecule's structure.

Table 2: Categories of Molecular Descriptors for QSAR/QSPR Modeling

Descriptor Category Description Examples
1D Descriptors Based on the molecular formula. Molecular weight, atom count, bond count.
2D Descriptors Based on the 2D representation of the molecule. Topological indices (e.g., Wiener index), connectivity indices, polar surface area (PSA).
3D Descriptors Based on the 3D conformation of the molecule. Molecular volume, surface area, moments of inertia.

| Quantum Chemical Descriptors | Derived from quantum mechanical calculations. researchgate.net | HOMO/LUMO energies, dipole moment, partial atomic charges. |

Following calculation, a crucial step is descriptor selection, where the most relevant descriptors for the property being modeled are chosen. This helps to avoid overfitting and improves the predictive power of the model.

Once the relevant descriptors are selected, statistical methods are used to create a mathematical equation that links the descriptors to the property of interest. Common techniques include:

Multiple Linear Regression (MLR): This method creates a linear equation where the property is a weighted sum of the selected descriptors.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is collinearity among them. It reduces the descriptor variables to a smaller number of orthogonal components and then performs regression on these components.

The resulting QSAR/QSPR model would be a mathematical equation that could be used to predict the properties of new, unsynthesized compounds that are structurally similar to this compound, thereby guiding the design of molecules with desired characteristics. conicet.gov.ar

Applicability Domains and Validation Metrics in QSAR/QSPR Studies

In the realm of computational and theoretical chemistry, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are invaluable tools for predicting the biological activity or properties of chemical compounds. However, the reliability of these predictions is paramount. This is ensured through the rigorous definition of a model's applicability domain and the use of robust validation metrics. These practices provide confidence that the model can make accurate predictions for new, untested compounds.

Applicability Domains (AD)

The applicability domain (AD) of a QSAR/QSPR model is the chemical space of compounds for which the model is expected to provide reliable predictions. mdpi.comresearchgate.net Since these models are developed using a finite set of molecules (the training set), their predictive power is generally limited to compounds that are similar to those in the training set. mdpi.com Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. mdpi.com Defining the AD is a critical step in model development and is one of the five OECD principles for the validation of QSAR models. mdpi.com

There are several approaches to defining the applicability domain, which can be broadly categorized based on:

Physicochemical Descriptors: This method involves defining the range of values for the descriptors used in the model. A new compound is considered to be within the AD if its descriptor values fall within the range of the training set compounds. mdpi.com

Structural Similarity: This approach assesses the similarity of a new compound to the compounds in the training set. researchgate.net Metrics such as Tanimoto distance, often calculated using molecular fingerprints, are commonly used to quantify structural similarity. variational.ai

Response Space: The AD can also be defined based on the range of the predicted activity or property values.

The goal of defining an AD is to ensure that the model is used appropriately and that its predictions are trustworthy for regulatory purposes, drug discovery, and risk assessment. nih.gov

Validation Metrics

Validation metrics are statistical measures used to assess the performance and predictive power of a QSAR/QSPR model. researchgate.net They provide a quantitative evaluation of how well the model fits the data and how accurately it can predict the activity or property of new compounds. Validation is a crucial aspect of model development and can be divided into internal and external validation. nih.gov

Internal Validation: This process assesses the robustness of the model using only the training set data. A common technique is cross-validation, where the training set is repeatedly split into subsets, and the model is trained on some subsets and tested on the remaining one. The most prevalent form is Leave-One-Out (LOO) cross-validation, which yields the cross-validated correlation coefficient, Q². conicet.gov.ar

External Validation: This is considered the most stringent test of a model's predictive ability. nih.gov The model is used to predict the activity or property of an external set of compounds (the test set) that were not used in model development.

Key validation metrics include:

Coefficient of Determination (r²): This metric indicates the goodness-of-fit of the model to the training data. A value closer to 1 suggests a better fit.

Cross-Validated Correlation Coefficient (Q² or q²): This is a measure of the model's internal predictive ability. For a model to be considered robust, a Q² value greater than 0.5 is generally required. nih.gov

Predictive r² (r²_pred): This metric evaluates the model's performance on the external test set and is a key indicator of its external predictive power.

Root Mean Square Error (RMSE): This measures the average magnitude of the errors in the predictions. A lower RMSE indicates a better model performance. jocpr.com

r_m² metrics: These are newer metrics that provide a more stringent assessment of a model's external predictability compared to the traditional r²_pred. nih.govresearchgate.net

The selection of a robust and predictive QSAR/QSPR model relies on a careful evaluation of these validation metrics. researchgate.net

To illustrate how these metrics are typically presented in a QSAR/QSPR study, the following hypothetical data table shows the validation metrics for a model developed to predict a specific biological activity. While "this compound" is not explicitly included in a public study with such a table, this example demonstrates the standard format for reporting such findings.

Metric Value Description
0.92Coefficient of determination for the training set.
Q² (LOO)0.85Leave-One-Out cross-validated correlation coefficient.
r²_pred0.88Predictive r² for the external test set.
RMSE (Training)0.25Root Mean Square Error for the training set.
RMSE (Test)0.30Root Mean Square Error for the test set.

This table is for illustrative purposes only and does not represent actual experimental data for the compound .

Mechanistic Investigations of Chemical Transformations and Reactions Involving 3 3 Fluorophenyl 3 Methoxypropiophenone

Reaction Pathway Elucidation: An Unexplored Frontier

A thorough understanding of the reaction pathways for any chemical transformation involving 3-(3-Fluorophenyl)-3'-methoxypropiophenone would necessitate a combination of computational and experimental approaches.

Transition State Analysis Using Computational Methods

Computational chemistry provides powerful tools for mapping the energy landscapes of chemical reactions. Through methods such as density functional theory (DFT), the geometries and energies of transition states can be calculated, offering insights into the activation barriers and the step-by-step process of bond breaking and formation. For a molecule like this compound, computational studies could, for instance, model the transition states of its synthesis or subsequent reactions, revealing the electronic effects of the fluorine and methoxy (B1213986) groups on reaction rates and regioselectivity. However, no such specific computational studies for this compound have been reported.

Isotopic Labeling Studies for Probing Reaction Mechanisms

Isotopic labeling is a definitive experimental technique for tracing the fate of atoms throughout a chemical reaction. nih.govnih.gov By strategically replacing atoms such as hydrogen, carbon, or oxygen with their heavier isotopes (e.g., ²H, ¹³C, ¹⁸O), chemists can follow their path and connectivity in the reaction products. nih.gov This method provides unambiguous evidence for proposed reaction mechanisms. For this compound, isotopic labeling could be employed to understand rearrangement reactions, track the movement of specific protons during enolization, or elucidate the mechanism of nucleophilic attack at the carbonyl carbon. To date, no studies employing isotopic labeling to investigate the reaction mechanisms of this specific compound have been published.

Kinetic Studies of Key Synthetic Transformations

Kinetic studies, which measure the rates of chemical reactions, are fundamental to understanding reaction mechanisms. By systematically varying parameters such as reactant concentrations, temperature, and catalysts, researchers can derive rate laws that provide quantitative information about the molecularity of the rate-determining step. Such studies on the synthesis or reactions of this compound would be invaluable for optimizing reaction conditions and for validating proposed mechanisms. However, specific kinetic data for transformations involving this compound are not available in the literature.

Reactivity of the Propiophenone (B1677668) Ketone Moiety: A General Perspective

While specific data is lacking, the general reactivity of the propiophenone ketone moiety is well-understood and can be extrapolated to this compound. The carbonyl group is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. The protons on the carbon atom adjacent to the carbonyl group (the α-protons) are acidic.

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic carbonyl carbon is a prime target for nucleophiles. masterorganicchemistry.com A wide variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, cyanides, and amines, can add to the carbonyl group. This addition typically proceeds via a tetrahedral intermediate. The presence of the electron-withdrawing fluorine atom on one phenyl ring and the electron-donating methoxy group on the other would be expected to modulate the electrophilicity of the carbonyl carbon, though the precise quantitative effect on nucleophilic addition reactions for this specific molecule has not been documented.

Alpha-Proton Abstraction and Enolate Chemistry

The protons on the carbon atom alpha to the ketone are acidic and can be removed by a base to form an enolate. studydrive.netlibretexts.org Enolates are versatile nucleophilic intermediates that can react with a variety of electrophiles, such as alkyl halides, to form new carbon-carbon bonds at the α-position. studydrive.netlibretexts.org The regioselectivity of enolate formation in unsymmetrical ketones can be controlled by the choice of base and reaction conditions. For this compound, the acidity of the α-protons would be influenced by the electronic properties of the substituted phenyl rings. However, specific studies on the enolate chemistry of this compound, including pKa values and the outcomes of specific alkylation reactions, are not available.

Reactivity of the Aromatic Rings

The structure of this compound contains two distinct aromatic rings whose reactivity is governed by their respective substituents. The methoxy-substituted phenyl ring is part of an aryl ketone system, while the fluorophenyl ring is connected via a saturated aliphatic bridge. This structural arrangement means the electronic effects influencing each ring are largely independent, leading to different behaviors in key aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction on the methoxy-substituted phenyl ring of the title compound are determined by the competing electronic effects of the methoxy (-OCH₃) group and the propionyl (-C(O)CH₂CH₃) group. libretexts.org

The methoxy group is a powerful activating substituent. It donates electron density to the aromatic ring primarily through a resonance effect (+R), which outweighs its electron-withdrawing inductive effect (-I). organicchemistrytutor.com This donation of electrons increases the nucleophilicity of the benzene (B151609) ring, making it significantly more reactive towards electrophiles than unsubstituted benzene. quora.combrainly.in The resonance delocalization directs incoming electrophiles to the ortho and para positions relative to the methoxy group. askfilo.comyoutube.com

Conversely, the propionyl group, an acyl group, is a strong deactivating substituent. libretexts.org It withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-R) effects. This withdrawal reduces the ring's nucleophilicity and makes it less reactive towards electrophiles. The deactivating nature of the propionyl group directs incoming electrophiles to the meta position. libretexts.orgpressbooks.pub

When both groups are present on the same ring, their directing effects must be considered together. In cases of competing substituents, the directing effect of the most powerful activating group typically governs the reaction's outcome. masterorganicchemistry.com The methoxy group is a strong activator, while the acyl group is a strong deactivator. Therefore, the ortho, para-directing influence of the methoxy group will dominate. Electrophilic attack will be directed to the positions ortho and para to the methoxy group (positions 2', 4', and 6'). Of these, substitution at the 2' position may be sterically hindered by the adjacent propionyl group. Consequently, the primary products of electrophilic aromatic substitution are expected to be at the 4' and 6' positions.

Table 1: Analysis of Substituent Effects on the Methoxy-substituted Phenyl Ring
SubstituentPositionInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
Methoxy (-OCH₃)3'-I (Withdrawing)+R (Donating)ActivatingOrtho, Para (to positions 2', 4', 6')
Propionyl (-C(O)CH₂CH₃)1'-I (Withdrawing)-R (Withdrawing)DeactivatingMeta (to positions 3', 5')

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, the SNAr mechanism requires the aromatic ring to be electron-poor. nih.gov The reaction typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk

For the SNAr reaction to be feasible, the formation of this negatively charged intermediate must be stabilized by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho and/or para to the leaving group. researchgate.netbeilstein-journals.orgresearchgate.net

In the case of this compound, the fluorophenyl ring contains a fluorine atom—a good leaving group for SNAr—but lacks the necessary activation. There are no strong EWGs on this ring to stabilize the Meisenheimer complex that would form upon nucleophilic attack. Such rings are considered "unactivated" or electron-neutral and are generally unreactive under standard SNAr conditions. nih.govnih.gov The alkyl chain connecting the two rings provides only a weak inductive effect, which is insufficient to activate the ring for this reaction. Recent advancements have shown that SNAr reactions on non-activated fluoroarenes can be achieved using specialized methods like transition-metal or photoredox catalysis, but these fall outside the scope of classical SNAr reactivity. nih.govnii.ac.jpnih.gov

Table 2: Comparison of Fluorophenyl Ring Reactivity in SNAr
FeatureActivated Substrate (e.g., 1-Fluoro-2,4-dinitrobenzene)Fluorophenyl Ring of Target Compound
Leaving GroupFluorineFluorine
Activating GroupsTwo -NO₂ groups (ortho and para)None
Meisenheimer Complex StabilityHigh (charge delocalized by -NO₂ groups)Very Low (no stabilization)
Reactivity in Classical SNArHighNegligible

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical behavior of this compound is primarily dictated by the propiophenone functional group, as aryl ketones are known to be photo- and electro-active.

Photochemical Reactivity: Upon absorption of UV light, the carbonyl group of the propiophenone moiety can be excited from its ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing to a longer-lived triplet state (T₁). msu.edu The subsequent reactions of this excited triplet state are of primary interest.

Because the propionyl group possesses hydrogen atoms on the gamma (γ) carbon, the molecule is a prime candidate for the Norrish Type II reaction . sciepub.com This intramolecular process involves the abstraction of a γ-hydrogen by the excited carbonyl oxygen through a six-membered cyclic transition state. This generates a 1,4-biradical intermediate, which can then undergo one of two pathways:

Cleavage (Fragmentation): The biradical can fragment to yield acetophenone (B1666503) (in its enol form) and an alkene (ethene).

Cyclization (Yang Cyclization): The biradical can cyclize to form a substituted cyclobutanol. sciepub.com

In the presence of an external hydrogen-donating solvent, photoreduction can also occur. The excited ketone can abstract a hydrogen atom from the solvent to form a ketyl radical. Dimerization of two such radicals results in the formation of a pinacol (B44631) (a 1,2-diol).

Electrochemical Reactivity: Aromatic ketones are readily reduced electrochemically. publish.csiro.aucore.ac.uk The reduction typically occurs at the carbonyl group. In aprotic solvents, the process often involves two sequential one-electron transfers. The first transfer forms a radical anion, and a subsequent transfer can form a dianion. publish.csiro.au

Table 3: Potential Photochemical and Electrochemical Reactions
Reaction TypeProcessKey IntermediateExpected Product(s)
Photochemical (Norrish Type II Cleavage)Intramolecular γ-hydrogen abstraction followed by fragmentation1,4-Biradical3'-Methoxyacetophenone (B145981) enol + Ethene
Photochemical (Yang Cyclization)Intramolecular γ-hydrogen abstraction followed by cyclization1,4-Biradical1-(3-Methoxyphenyl)-2-(3-fluorophenyl)cyclobutanol
Photochemical (Photoreduction)Intermolecular H-atom abstraction from solvent and dimerizationKetyl RadicalPinacol derivative
Electrochemical (Aprotic)One-electron reduction of the carbonyl groupRadical AnionRadical Anion Species
Electrochemical (Protic)Two-electron, two-proton reduction of the carbonyl groupProtonated Carbonyl1-(3-Methoxyphenyl)-3-(3-fluorophenyl)propan-1-ol

Derivatization Strategies and Principles of Ligand Design

Systematic Modification of the Propiophenone (B1677668) Scaffold

Systematic modification involves the iterative alteration of different parts of a lead molecule to build a structure-activity relationship (SAR). For the 3-(3-Fluorophenyl)-3'-methoxypropiophenone scaffold, this can be approached by modifying its three key components: the central propiophenone linker, the 3-fluorophenyl ring, and the 3'-methoxyphenyl ring.

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a compound's physicochemical properties, such as size, shape, electronic distribution, and lipophilicity, while retaining or enhancing its biological activity. hyphadiscovery.comnih.gov This technique can address issues related to metabolic stability, toxicity, or bioavailability.

Ketone Group: The ketone moiety in the propiophenone backbone is a key structural feature. It is polar and can act as a hydrogen bond acceptor. However, ketones can be susceptible to metabolic reduction. Replacing the ketone with various bioisosteres can modulate these properties. For instance, amide or thioamide groups introduce different hydrogen bonding capabilities and steric profiles. hyphadiscovery.com Non-classical isosteres like 1,3,4-oxadiazoles or trifluoroethylamines can offer significant changes in electronics and metabolic stability. hyphadiscovery.comu-tokyo.ac.jp

Table 1: Potential Bioisosteric Replacements for the Ketone Moiety

Original Group Bioisosteric Replacement Rationale for Replacement
Ketone (C=O) Amide (-C(O)NH-) Introduces hydrogen bond donor capability; alters geometry. hyphadiscovery.com
Thioamide (-C(S)NH-) Longer C=S bond, weaker H-bond acceptor, stronger H-bond donor than amide. hyphadiscovery.com
1,3,4-Oxadiazole Heterocyclic replacement, metabolically more stable, alters dipole moment. hyphadiscovery.com

Fluorine Atom: The fluorine atom on the phenyl ring significantly influences the molecule's properties. Its high electronegativity can alter the acidity of nearby protons and create favorable electrostatic interactions with a target protein. It is also often used to block sites of metabolic oxidation. Bioisosteric replacement of fluorine with other halogens (Cl, Br) or small functional groups like a cyano (-CN) or methyl (-CH3) group can systematically probe the steric and electronic requirements of the binding pocket.

Methoxy (B1213986) Group: The methoxy group (-OCH3) on the second phenyl ring acts as a hydrogen bond acceptor and adds a degree of lipophilicity. Replacing it with a hydroxyl group (-OH) introduces both hydrogen bond donor and acceptor capabilities. Other potential replacements include altering the alkyl chain (e.g., ethoxy, -OCH2CH3) to probe for additional hydrophobic interactions or replacing it with a trifluoromethoxy group (-OCF3) to significantly increase lipophilicity and block metabolism. nih.gov

The length and branching of the aliphatic chain connecting the carbonyl group and the phenyl ring are critical for optimal positioning of the aromatic rings within a target's binding site.

Chain Length: Modifying the propiophenone side chain to an acetophenone (B1666503) (shorter) or a butyrophenone (B1668137) (longer) derivative allows for an exploration of the spatial dimensions of the binding pocket. A shorter chain might be necessary if the two aromatic rings need to be closer, while a longer, more flexible chain could allow the molecule to adopt alternative conformations to access deeper regions of the active site.

Branching: Introducing alkyl groups (e.g., methyl, ethyl) at the α or β positions of the side chain can provide valuable SAR data. Branching can restrict the conformational flexibility of the molecule, which may lead to an increase in binding affinity by reducing the entropic penalty of binding. It can also introduce new chiral centers, allowing for the exploration of stereospecific interactions.

The nature and position of substituents on the two aromatic rings are pivotal determinants of biological activity.

Electronic Effects: Introducing a diverse set of substituents with varying electronic properties—from strong electron-donating groups (e.g., -NH2, -OH) to strong electron-withdrawing groups (e.g., -NO2, -CF3)—can modulate the electron density of the aromatic rings. This influences their ability to participate in crucial intermolecular interactions such as π-π stacking or cation-π interactions with the target protein.

Table 2: Example Aromatic Substituents and their Electronic Influence

Substituent Electronic Effect Rationale for Inclusion
-NH2 (Amino) Strong Electron-Donating Increases electron density, potential H-bond donor.
-CH3 (Methyl) Weak Electron-Donating Increases lipophilicity, probes steric tolerance.
-Cl (Chloro) Weak Electron-Withdrawing Halogen bond donor, alters electronics similarly to fluorine.
-CN (Cyano) Strong Electron-Withdrawing Strong dipole, potential H-bond acceptor.

Scaffold Hopping and Lead Optimization Principles in Chemical Library Design

Scaffold hopping is a lead optimization strategy that aims to identify isofunctional molecules with structurally distinct core frameworks. nih.govbhsai.org This approach is valuable for generating novel intellectual property, improving physicochemical properties, or escaping undesirable features of the original scaffold. bhsai.org

For this compound, the central 1,3-diarylpropane-1-one core could be replaced by a variety of heterocyclic or carbocyclic structures. The goal is to maintain the relative spatial orientation of the key pharmacophoric elements—the two substituted phenyl rings—while introducing a new central scaffold. For example, a coumarin (B35378) or benzothiophene (B83047) core could serve as a more rigid scaffold to hold the phenyl groups in a specific conformation. researchgate.netfrontiersin.org This strategy is often employed when further derivatization of the parent scaffold yields diminishing returns in activity or properties. The design of a chemical library would involve synthesizing a collection of such diverse scaffolds, each bearing the original 3-fluoro and 3'-methoxy phenyl substituents to test the viability of the new core.

Table 3: Illustrative Scaffold Hopping Strategies

Original Scaffold Potential New Scaffold Rationale
Propiophenone Chalcone (B49325) Introduces rigidity through a double bond, alters electronic conjugation. mdpi.com
Propiophenone 3-Phenylcoumarin Rigid, planar scaffold; offers different interaction points. frontiersin.org
Propiophenone Benzothiophene Privileged structure in medicinal chemistry, presents sulfur for potential interactions. researchgate.net

Rational Design Approaches for Modulating Theoretical Intermolecular Interactions

Modern ligand design heavily relies on computational methods to predict and rationalize how a molecule interacts with its biological target. This rational, structure-based approach can significantly accelerate the optimization process.

Assuming a hypothetical protein target, computational tools like molecular docking and molecular dynamics can be used to model the binding of this compound.

Molecular Docking: Docking simulations would predict the likely binding pose of the compound within the target's active site. mdpi.comnih.gov This generates an interaction hypothesis. For example, a simulation might suggest that the 3-fluorophenyl group is buried in a hydrophobic pocket, while the methoxy group's oxygen atom forms a crucial hydrogen bond with a backbone amide of the protein.

Interaction-Based Design: Based on this hypothesis, new analogs can be rationally designed. If the hydrophobic pocket appears large, analogs with larger, more lipophilic groups than fluorine (e.g., trifluoromethyl) could be proposed to improve van der Waals contacts. If the hydrogen bond is predicted to be critical, analogs with stronger hydrogen bond acceptors (e.g., a cyano group) at the 3'-position could be synthesized.

Molecular Dynamics (MD) Simulations: Once a promising analog is designed, MD simulations can be run to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the binding interactions. nih.gov

Table 4: Hypothetical Design Strategy Based on a Computational Model

Interaction Hypothesis Proposed Analog Modification Predicted Outcome
3-Fluorophenyl group in a tight hydrophobic pocket. Replace 3-F with 3-Cl or 3-CH3. Probe steric and electronic limits of the pocket.
3'-Methoxy oxygen is a key H-bond acceptor. Replace 3'-OCH3 with 3'-OH or 3'-NH2. Introduce H-bond donor capacity to engage with a nearby acceptor residue.
Propiophenone chain is flexible and partially exposed to solvent. Introduce branching on the side chain. Restrict conformation to favor the bound state and potentially increase potency.

By integrating these systematic, scaffold-hopping, and rational design strategies, a robust and comprehensive approach to ligand design and optimization can be built around the this compound core structure.

Fragment-Based Ligand Design (FBLD) Principles Applied to Propiophenone Scaffolds

Fragment-Based Ligand Design (FBLD) is a powerful strategy in drug discovery that begins with the identification of low-molecular-weight fragments that bind to a biological target. frontiersin.orgnih.gov These initial hits are then optimized and linked or grown to produce a higher-affinity lead compound. frontiersin.orgrsc.org The propiophenone scaffold of this compound is well-suited for a hypothetical FBLD approach due to its modular nature, which can be dissected into distinct chemical fragments.

The core principle of FBLD involves identifying small molecular fragments (typically <300 Da) that can serve as starting points for developing more complex and potent molecules. nih.gov For the this compound scaffold, a deconstruction approach can yield three primary fragments. This deconstruction allows medicinal chemists to explore how each component contributes to target binding.

The key fragments can be identified as:

Fragment A: The 3-Fluorophenyl moiety

Fragment B: The 3-Methoxypropiophenone core

Fragment C: The 3-Methoxyphenyl (B12655295) group

Alternatively, a more granular fragmentation could be considered:

Fragment 1: Fluorobenzene

Fragment 2: Phenyl ketone

Fragment 3: Methoxybenzene

In a typical FBLD campaign, a library of such fragments would be screened against a therapeutic target using sensitive biophysical techniques like nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, or surface plasmon resonance (SPR) to detect weak binding interactions. frontiersin.org Once initial fragment hits are identified, their binding modes are determined, and they are elaborated into more potent, drug-like molecules through several strategies. nih.gov

One of the most common optimization strategies is fragment growing . rsc.org This involves extending a confirmed fragment hit to engage with adjacent pockets of the target protein, thereby increasing affinity. For instance, if the 3-fluorophenyl fragment showed promising binding, synthetic chemists could explore modifications at the ortho-, meta-, and para-positions of the phenyl ring to pick up additional interactions. The fluorine atom itself is a valuable component, as its high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability and binding affinity. tandfonline.comresearchgate.net

Another strategy is fragment linking , where two or more fragments that bind to adjacent sites on the target are connected. If the 3-fluorophenyl and 3-methoxyphenyl fragments were found to bind in proximity, a linker could be designed to connect them, creating a single, more potent molecule. The propiophenone core itself can be considered a result of such a linking strategy, connecting the two phenyl rings.

Finally, fragment merging or "scaffold hopping" involves combining the chemical features of two or more fragments that have overlapping binding sites into a single novel scaffold. nih.gov This can lead to the development of entirely new core structures with improved properties.

Table 1: Conceptual Fragments of this compound for FBLD
Fragment IdentifierStructureDescriptionPotential Role in Binding
Fragment A3-FluorophenylA phenyl ring substituted with a fluorine atom at the meta position.The fluorine atom can act as a hydrogen bond acceptor and its lipophilicity can contribute to hydrophobic interactions. nih.govencyclopedia.pub
Fragment B3-MethoxypropiophenoneThe central ketone scaffold with a methoxy-substituted phenyl ring.The ketone can act as a hydrogen bond acceptor, while the methoxy group can influence conformation and solubility.
Fragment C3-MethoxyphenylA phenyl ring with a methoxy group at the meta position.The methoxy group can serve as a hydrogen bond acceptor and its position influences the overall electronic properties of the ring.

Focused Library Synthesis for Structure-Activity Relationship (SAR) Exploration

Following the identification of a promising lead compound, such as this compound, a focused library of analogs is often synthesized to systematically explore the structure-activity relationship (SAR). nih.gov The goal of an SAR study is to understand how specific structural modifications to a molecule affect its biological activity, thereby guiding the optimization of potency and other pharmacological properties. collaborativedrug.comslideshare.net

A focused library for this scaffold would involve the systematic variation of its three main components: the 3-fluorophenyl ring (Ring A), the propiophenone linker, and the 3'-methoxyphenyl ring (Ring B). Synthetic strategies would be designed to allow for the rapid generation of diverse yet closely related analogs.

Modifications to Ring A (3-Fluorophenyl): The electronic and steric properties of this ring can be systematically altered. For instance, the position of the fluorine atom could be moved from the meta- (3-position) to the ortho- (2-position) or para- (4-position) to probe the importance of its location for target interaction. Additionally, the fluorine could be replaced with other halogens (Cl, Br) or small electron-withdrawing (e.g., -CN, -CF3) or electron-donating (e.g., -CH3, -OH) groups to modulate the electronic character of the ring. mdpi.com

Modifications to the Propiophenone Linker: The ethyl ketone linker is a critical component that dictates the distance and orientation between the two aromatic rings. Its length and flexibility can be modified. For example, the ethyl group could be shortened to a methyl (acetophenone) or lengthened to a propyl (butyrophenone) group. The ketone functionality itself is a key interaction point, often acting as a hydrogen bond acceptor, and could be modified to an oxime or other isosteres to explore alternative binding modes.

Modifications to Ring B (3'-Methoxyphenyl): Similar to Ring A, the substitution pattern of Ring B can be extensively explored. The methoxy group could be moved to the 2'- or 4'-positions. Its size could be increased (e.g., ethoxy, isopropoxy) to probe for steric tolerance in the binding pocket. Alternatively, it could be replaced with other functional groups like hydroxyl, amino, or alkyl groups to investigate the impact on binding and physical properties.

The synthesis of such a library would likely employ parallel synthesis techniques, starting from common intermediates. For example, a range of substituted benzonitriles could be reacted with ethyl magnesium bromide to generate a variety of substituted propiophenones, which could then be further modified. ontosight.ai

Table 2: Representative Focused Library Design for SAR Exploration of the this compound Scaffold
Analog IDModification on Ring A (R1)Modification on Linker (X)Modification on Ring B (R2)
Parent3-FC=O3'-OCH3
A.1.12-FC=O3'-OCH3
A.1.24-FC=O3'-OCH3
A.2.13-ClC=O3'-OCH3
A.2.23-CH3C=O3'-OCH3
L.1.13-FCHOH3'-OCH3
L.2.13-FC=NOH3'-OCH3
B.1.13-FC=O2'-OCH3
B.1.23-FC=O4'-OCH3
B.2.13-FC=O3'-OH
B.2.23-FC=O3'-OC2H5

Through the careful design and synthesis of such a focused library, researchers can systematically map the SAR of the propiophenone scaffold. This iterative process of design, synthesis, and evaluation (without reporting specific activities) is fundamental to modern medicinal chemistry and is essential for optimizing a lead compound into a viable clinical candidate.

Solid-State and Crystallographic Data for this compound Remains Elusive

Despite a comprehensive search of scientific literature and crystallographic databases, detailed experimental data on the solid-state chemistry of this compound, also known as 1-(3-methoxyphenyl)-3-(3-fluorophenyl)propan-1-one, is not publicly available. Consequently, a detailed analysis according to the requested outline on its crystallographic properties cannot be provided at this time.

The inquiry sought specific details regarding the solid-state characteristics of this particular chemical compound, focusing on advanced crystallographic studies. The intended article was to be structured around two main areas: Single-Crystal X-ray Diffraction and Powder X-ray Diffraction (PXRD).

The section on Single-Crystal X-ray Diffraction was slated to cover the determination of the compound's precise three-dimensional molecular structure and its absolute configuration. It would have also included an in-depth analysis of how the individual molecules arrange themselves in a crystal lattice, examining key intermolecular interactions such as hydrogen bonding, π-π stacking, and potential halogen bonding involving the fluorine atom. Furthermore, this section was intended to explore studies related to polymorphism—the ability of the compound to exist in multiple crystalline forms—and any existing research on its co-crystallization with other molecules.

The second major section was to focus on Powder X-ray Diffraction (PXRD) , a technique used to analyze the bulk crystalline properties of a material. This would have involved the use of PXRD patterns for phase identification, ensuring the purity of a synthesized batch of the compound. Additionally, this subsection was designed to discuss how PXRD is used to differentiate between the crystalline and amorphous (non-crystalline) states of the substance, a critical factor in materials science and pharmaceutical development.

Unfortunately, the foundational experimental data required to populate these sections—such as crystal system, space group, unit cell dimensions, atomic coordinates, and diffraction patterns—are not present in the accessible scientific domain for this compound. Without primary crystallographic files or publications detailing these analyses, a scientifically accurate and informative article that adheres to the specified structure is not possible to generate.

Further research or de novo crystallographic analysis of the compound would be necessary to obtain the data required for such a detailed report.

Advanced Analytical Methodologies and Integrated Approaches

Hyphenated Techniques (e.g., GC-MS/MS, LC-NMR) for Comprehensive Analysis

Hyphenated analytical techniques are powerful tools that combine the separation power of chromatography with the detection capabilities of spectroscopy, providing detailed structural information about complex mixtures and pure compounds. For a molecule like 3-(3-Fluorophenyl)-3'-methoxypropiophenone, techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy would be invaluable for its unambiguous identification and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust platform for the analysis of volatile and semi-volatile compounds. mdpi.com For propiophenone (B1677668) and its derivatives, GC-MS can provide information on molecular weight and fragmentation patterns, which act as a chemical fingerprint. researchgate.netnih.gov The use of tandem mass spectrometry (MS/MS) would further enhance selectivity and sensitivity, allowing for the quantification of the compound in complex matrices and the elucidation of its fragmentation pathways. The electron ionization (EI) mass spectrum of this compound would likely exhibit characteristic fragments resulting from the cleavage of the carbonyl group and the aromatic rings.

Hypothetical GC-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Product Ion (m/z)Putative Fragment Identity
258.1135.1[C8H7O2]+ (Methoxybenzoyl cation)
258.1123.0[C7H4FO]+ (Fluorobenzoyl cation)
258.1109.1[C6H5O]+ (Phenoxy cation from methoxyphenyl ring)
258.195.1[C6H4F]+ (Fluorophenyl cation)
135.1107.1[C7H7O]+ (Loss of CO)
135.177.1[C6H5]+ (Phenyl cation)

This table is for illustrative purposes and represents plausible fragmentation patterns.

Automated Synthesis and High-Throughput Screening (HTS) Methodologies in Compound Discovery

The discovery of novel compounds with desired biological activities often relies on the synthesis and screening of large libraries of molecules. Automated synthesis and high-throughput screening (HTS) are key technologies that accelerate this process.

The synthesis of propiophenone derivatives can be achieved through various established methods, such as the Friedel-Crafts acylation of a substituted benzene (B151609) with a propanoyl halide or anhydride (B1165640). youtube.comschoolwires.net For this compound, a plausible route would involve the reaction of 3-fluoroanisole with 3-methoxypropionyl chloride. Such synthetic routes are amenable to automation, where robotic systems can perform the reactions, work-up, and purification steps in a parallel or sequential manner. This allows for the rapid generation of a library of analogs by varying the substituents on either aromatic ring.

Once a library of compounds related to this compound is synthesized, High-Throughput Screening (HTS) can be employed to rapidly assess their biological activity against a specific target. drugdiscoverytrends.com For instance, many ketone-containing scaffolds are known to be kinase inhibitors. nih.gov An HTS campaign could be designed to screen the library against a panel of kinases to identify potential inhibitors. nih.gov These assays are typically miniaturized and automated, using techniques like fluorescence or luminescence to detect enzyme activity. researchgate.net

Illustrative HTS Data for Analogs of this compound against a Hypothetical Kinase

Compound IDR1-Group (Fluorophenyl Ring)R2-Group (Methoxyphenyl Ring)% Inhibition at 10 µM
FMP-0013-F3'-OCH345%
FMP-0024-F3'-OCH362%
FMP-0032-F3'-OCH331%
FMP-0043-Cl3'-OCH355%
FMP-0053-F4'-OCH378%
FMP-0063-F2'-OCH325%
FMP-0073-F3'-OH85%
FMP-0083-F3'-CF315%

This table is a hypothetical representation of primary screening data.

Chemoinformatics and Data Mining for Structure-Property Relationships

Chemoinformatics provides the tools to analyze and model the large datasets generated from HTS and other experimental studies. nih.gov A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models, which seek to find a mathematical relationship between the chemical structure of a compound and its biological activity. iosrjournals.orgneovarsity.org

For a series of compounds based on the this compound scaffold, a QSAR study would begin by calculating a set of molecular descriptors for each analog. protoqsar.com These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., cLogP), and electronic properties (e.g., partial charges, dipole moment). iosrjournals.org

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the experimentally determined biological activity (e.g., IC50 values from the HTS campaign). nih.govljmu.ac.uk A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. neovarsity.org

Hypothetical QSAR Model for this compound Analogs

Compound IDExperimental pIC50cLogP (Lipophilicity)Polar Surface Area (PSA)Dipole MomentPredicted pIC50
FMP-0015.353.126.32.85.40
FMP-0025.213.126.32.55.18
FMP-0055.113.026.33.15.15
FMP-0074.932.846.53.54.99

This table illustrates a simplified QSAR model where predicted activity is derived from calculated molecular descriptors. pIC50 = -log(IC50).

By integrating these advanced analytical and computational approaches, a comprehensive understanding of a compound like this compound can be achieved, from its fundamental chemical structure to its potential for biological activity and further optimization.

Future Research Directions, Methodological Innovations, and Interdisciplinary Perspectives

Exploration of Novel Synthetic Methodologies for Related Chemical Scaffolds

The synthesis of propiophenone (B1677668) derivatives has traditionally relied on methods such as the Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride or the ketonization of benzoic and propionic acids. chemicalbook.comwikipedia.org However, future research is increasingly focused on developing more efficient, scalable, and environmentally benign synthetic routes.

Key areas of exploration include:

Green Chemistry Approaches: The development of catalytic systems that minimize hazardous waste and reduce energy consumption is a primary goal. chemicalbook.com This includes the use of biocatalysis, where enzymes are leveraged to perform specific chemical transformations under mild conditions, offering a sustainable alternative to traditional methods. chemicalbook.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to batch processing.

C-H Activation: Direct functionalization of carbon-hydrogen bonds represents a highly atom-economical approach to synthesis. Research into catalysts that can selectively activate C-H bonds on the aromatic rings of precursors could provide more direct and efficient pathways to complex propiophenone derivatives.

Novel Reagents: The design of new reagents for specific transformations continues to be a fruitful area of research. For example, α-(perfluoroalkylsulfonyl)propiophenones have been developed as novel, bench-stable reagents for the light-mediated perfluoroalkylation of aromatics, showcasing how modifications to the propiophenone core can yield new synthetic tools. nih.gov

A recent improved synthesis for 3-methoxypropiophenone utilizes a Grignard reagent, generated from m-methoxybromobenzene, which then reacts with propionitrile. google.com This method boasts a high yield of 88.6% and a purity exceeding 99.44%, highlighting the advantages of exploring alternative synthetic strategies. google.com

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science and drug discovery. ijisae.orgresearchgate.net For propiophenone derivatives, these computational tools can significantly accelerate the design-synthesis-testing cycle.

ML systems can build quantitative structure-property relationship (QSPR) models from existing experimental data to make accurate predictions for new molecules. researchgate.netnih.gov This approach can be applied to predict a wide range of properties for novel compounds like 3-(3-Fluorophenyl)-3'-methoxypropiophenone before they are ever synthesized.

Table 1: Properties Predictable by Machine Learning Models

Property Category Specific Examples Potential Impact
Physicochemical Properties Solubility, Lipophilicity (logP), Melting Point Guides formulation and initial screening efforts.
ADME Properties Absorption, Distribution, Metabolism, Excretion Predicts the pharmacokinetic profile of a potential drug candidate. researchgate.netnih.gov
Biological Activity Receptor Binding Affinity, Enzyme Inhibition Identifies promising candidates for specific therapeutic targets. nih.gov

| Toxicity | Cytochrome P450 Inhibition, Off-target Effects | Flags potentially toxic compounds early in the discovery process. nih.gov |

By leveraging AI, researchers can screen vast virtual libraries of potential propiophenone derivatives, prioritizing the synthesis of only the most promising candidates, thereby saving significant time and resources. mdpi.com

Development of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Insights

A deep understanding of reaction mechanisms is critical for process optimization and control. The use of Process Analytical Technology (PAT) tools for in-situ analysis allows for real-time monitoring of chemical reactions as they occur. nih.gov

Future research will focus on the broader application of these techniques to the synthesis of propiophenone derivatives:

Vibrational Spectroscopy: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy can track the disappearance of reactants and the appearance of products in real-time by monitoring characteristic vibrational bands. nih.gov This provides immediate feedback on reaction kinetics and the formation of any intermediates or byproducts.

In-Situ NMR: Nuclear Magnetic Resonance (NMR) spectroscopy, when applied during a reaction, can provide detailed structural information about the species present in the reaction mixture, offering unparalleled mechanistic insights. researchgate.net

Fluorescent Probes: The development of novel fluorescent probes that respond to specific chemical environments or the presence of certain functional groups can offer highly sensitive methods for reaction monitoring. mdpi.com These probes can be designed to detect subtle changes in the reaction medium, signaling reaction completion or deviation from the expected pathway.

These advanced analytical methods enable the rapid optimization of reaction conditions and provide the data necessary to understand complex reaction pathways, leading to more robust and reliable synthetic processes.

Interdisciplinary Collaborations in Chemical Research and Beyond

The complexity of modern scientific challenges necessitates a move away from siloed research toward integrated, interdisciplinary collaboration. plos.org The journey of a compound like this compound from a laboratory curiosity to a useful product is a prime example of where such collaborations are essential.

Effective research requires synergy between:

Synthetic Organic Chemists: Responsible for designing and executing efficient syntheses of the target molecule and its analogs.

Computational Chemists: Utilize AI and molecular modeling to predict properties and guide the design of new compounds (as discussed in 10.2).

Analytical Chemists: Develop and apply advanced methods for purification, characterization, and reaction monitoring (as discussed in 10.3).

Chemical Engineers: Focus on scaling up laboratory procedures to safe, economical, and sustainable industrial production. google.com

Biologists and Pharmacologists: Evaluate the biological activity and therapeutic potential of new derivatives in relevant assays and models.

There is strong evidence that interdisciplinary research teams are more likely to produce creative and novel results that push the boundaries of a single field. plos.org

Addressing Challenges in Complex Chemical Synthesis and Characterization of Propiophenone Derivatives

Despite advances, the synthesis of complex organic molecules remains a significant challenge. For propiophenone derivatives, key hurdles include achieving high selectivity, minimizing byproducts, and ensuring product purity.

Future research must address:

Control of Regioselectivity: In reactions like Friedel-Crafts acylation, controlling where the new group attaches to the aromatic ring is crucial. The development of more selective catalysts and directing groups is an ongoing area of research.

Byproduct Formation: The industrial synthesis of propiophenone can be complicated by the formation of isomers like isobutyrophenone, which can be very difficult to separate due to similar boiling points. google.com Innovations in catalysis or reaction conditions that suppress the formation of such byproducts are highly sought after. google.com

Synthesis of "Difficult" Scaffolds: As target molecules become more complex, chemists often encounter "difficult" synthetic steps characterized by low yields or aggregation. Developing new reagents and methodologies, such as the use of pseudoproline building blocks in peptide synthesis, provides a template for overcoming these challenges. nih.gov

Advanced Characterization: Ensuring the absolute purity and correct structural assignment of the final compound is paramount. This requires a combination of techniques, including NMR, mass spectrometry, and chromatography, and continuous innovation in these analytical methods.

Overcoming these challenges is essential for the efficient and reliable production of complex propiophenone derivatives for advanced applications.

Q & A

Basic Synthesis: What are the critical steps for synthesizing 3-(3-Fluorophenyl)-3'-methoxypropiophenone via condensation reactions?

Answer:
The synthesis typically involves fluorinated intermediates and condensation reactions. For example, ethyl 3-(3-fluorophenyl)-3-oxopropanoate (CAS 33166-77-7) can serve as a precursor. Key steps include:

  • Electrophilic substitution : Reacting 3-fluorobenzoyl chloride with dilithiomonoethylmalonate at low temperatures (-78°C) to form β-keto esters .
  • Condensation : Refluxing the β-keto ester with guanidine in ethanol to yield pyrimidinone derivatives, optimizing reaction time and solvent purity to avoid side products .
  • Purification : Chromatography or recrystallization to isolate the final product, monitored via TLC or HPLC.

Advanced Synthesis: How can reaction conditions be optimized to improve yields in multi-step syntheses of fluorinated propiophenones?

Answer:
Advanced optimization strategies include:

  • Catalyst screening : Testing bases like K₂CO₃ or DBU to enhance condensation efficiency .
  • Temperature control : Maintaining strict低温 conditions (-78°C) during electrophilic substitutions to prevent decomposition of fluorinated intermediates .
  • Byproduct mitigation : Using anhydrous solvents and inert atmospheres to reduce hydrolysis or oxidation of sensitive intermediates (e.g., trifluoromethyl groups) .
  • Scale-up adjustments : Balancing reaction time and stoichiometry to preserve yield at larger scales, referencing protocols for structurally similar compounds like 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone .

Basic Characterization: Which analytical techniques are essential for confirming the structure of this compound?

Answer:
Core techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at 3' and fluorine at 3-phenyl) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular formula (C₁₆H₁₃FO₂) and detect isotopic patterns from fluorine .
  • Infrared (IR) spectroscopy : Identifying carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups .
  • Melting point analysis : Comparing observed values with literature data (e.g., 3'-methoxypropiophenone derivatives in ) .

Advanced Mechanistic Analysis: How can researchers investigate the reaction mechanism of fluorinated propiophenone derivatives under acidic conditions?

Answer:
Methodologies include:

  • Kinetic studies : Monitoring reaction rates via UV-Vis or NMR to identify rate-determining steps in bromination or hydrolysis .
  • Isotopic labeling : Using deuterated solvents (e.g., D₂O) to trace proton transfer pathways during acid-catalyzed reactions .
  • Computational modeling : DFT calculations to map energy barriers for intermediates, validated against experimental data from analogs like 3-(3-Chloro-5-fluorophenyl)-1-propanone .
  • Byproduct profiling : LC-MS or GC-MS to detect minor products (e.g., dehalogenated species) and refine mechanistic hypotheses .

Data Contradictions: How should researchers address discrepancies in reported synthetic yields for fluorinated propiophenones?

Answer:
Strategies to resolve inconsistencies:

  • Protocol replication : Reproducing methods from peer-reviewed sources (e.g., ) while excluding unreliable vendors (e.g., BenchChem in ) .
  • Parameter standardization : Ensuring identical solvent grades, temperatures, and catalyst loadings across experiments.
  • Cross-validation : Comparing results with structurally similar compounds, such as 3-(3,4-Dimethoxy-phenyl)-L-alanine (CAS 32161-30-1), to identify trends .

Ecological Impact: What protocols ensure safe disposal of waste containing this compound?

Answer:

  • Waste segregation : Store fluorinated byproducts separately from halogen-free waste to prevent reactive interactions .
  • Third-party disposal : Collaborate with certified waste management firms, as ecological toxicity data for this compound is unavailable (e.g., notes no biodegradability or toxicity data) .
  • Neutralization : For acidic/basic waste, pre-treat with appropriate reagents (e.g., NaOH for acidic residues) before disposal .

Advanced Stability: How can researchers assess the photostability of this compound in solution?

Answer:

  • Accelerated degradation studies : Expose solutions to UV light (e.g., 254 nm) and monitor decomposition via HPLC or UV-Vis spectroscopy .
  • Radical scavenger testing : Add antioxidants (e.g., BHT) to evaluate protective effects against photooxidation .
  • Temperature-dependent studies : Compare degradation rates at 25°C vs. 40°C to model shelf-life under varying storage conditions .

Structure-Activity Relationships (SAR): What strategies link structural modifications of this compound to biological activity?

Answer:

  • Analog synthesis : Prepare derivatives with substituent variations (e.g., replacing methoxy with ethoxy or halogens) and test in bioassays .
  • Crystallography : Resolve X-ray structures to correlate steric/electronic effects with activity, referencing methods for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (CAS 1261849-23-3) .
  • QSAR modeling : Use computational tools to predict activity based on logP, dipole moments, and H-bonding capacity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.